5,6-dihydro-4H-pyran-2-carbaldehyde
Description
The compound 5,6-dihydro-4H-pyran-2-carbaldehyde, with the chemical formula C₆H₈O₂, belongs to the family of dihydropyrans, which are heterocyclic compounds. nist.gov The dihydropyran structure is a six-membered ring containing one oxygen atom and one double bond. wikipedia.org The nomenclature "dihydro" indicates the addition of two hydrogen atoms to the parent pyran ring to remove one double bond. wikipedia.org The numbers in the name specify the location of these hydrogens and the position of the remaining double bond. wikipedia.org The aldehyde functional group (-CHO) at the 2-position makes this molecule a valuable intermediate for further chemical reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26271-66-9 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-carbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h3,5H,1-2,4H2 |
InChI Key |
RKJLPAOQFUSDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in Dihydropyran Carbaldehyde Chemistry
Mechanistic Pathways of Key Dihydropyran-Forming Reactions
The formation of the dihydropyran ring is often achieved through reactions that involve the creation of carbon-carbon and carbon-oxygen bonds in a controlled manner. These reactions can be broadly categorized into nucleophilic additions and intramolecular cyclizations, with selectivity being a key consideration.
Nucleophilic addition is a fundamental process in the synthesis of many heterocyclic compounds, including dihydropyrans. In the context of 5,6-dihydro-4H-pyran-2-carbaldehyde, this often involves the reaction of a nucleophile with an electrophilic carbon atom, leading to the formation of a key bond in the pyran ring structure.
A common strategy involves the reaction of an aldehyde or ketone with a suitable nucleophile. For instance, the synthesis of dihydropyranones, which are structurally related to dihydropyran carbaldehydes, can be achieved through the nucleophilic attack of an enolate on an α,β-unsaturated aldehyde. nih.gov This process often utilizes N-heterocyclic carbene (NHC) catalysis, where the NHC acts as a nucleophile to activate the aldehyde. nih.gov The resulting intermediate, known as the Breslow intermediate, can then undergo further transformations to form the dihydropyran ring. nih.gov
Another example is the addition of Grignard reagents to electrophilic precursors, which can be used to introduce specific substituents onto the dihydropyran ring. nih.gov The mechanism of nucleophilic addition reactions, in general, involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated or undergo further reaction to yield the final product. youtube.com
The table below summarizes key nucleophilic addition reactions used in the synthesis of dihydropyran derivatives.
| Reaction Type | Nucleophile | Electrophile | Catalyst/Conditions | Key Intermediate |
| NHC-catalyzed annulation | Enolate (from aldehyde) | α,β-Unsaturated aldehyde | N-Heterocyclic Carbene (NHC) | Breslow intermediate, Azolium enolate |
| Michael Addition | Gilman or Grignard reagents | 3-Diethoxyphosphoryldihydropyran-4-ones | --- | Enolate |
| Grignard Reaction | Grignard reagent (e.g., methyl magnesium bromide) | Ketone or aldehyde | --- | Alkoxide ion |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile) | Aldehyde | Base (e.g., piperidine) | α-cyanocinnamonitrile |
Intramolecular cyclization is a critical step in many synthetic routes to dihydropyrans. This process involves the formation of the cyclic ether from a linear precursor that contains both the nucleophilic oxygen and the electrophilic carbon.
One notable example is the intramolecular Michael addition reaction. butler.edu In this approach, a precursor molecule containing a hydroxyl group and an α,β-unsaturated ester or ketone is synthesized. butler.edu Under basic conditions, the hydroxyl group is deprotonated and attacks the β-carbon of the unsaturated system, leading to the formation of the six-membered dihydropyran ring. butler.edu This method has been used to prepare 2,6-disubstituted dihydropyrans. butler.edu
Another powerful method for dihydropyran synthesis is ring-closing metathesis (RCM). osi.lv This reaction, often catalyzed by Grubbs' catalysts, involves the formation of a carbon-carbon double bond within a diene precursor, leading to the closure of the ring. organic-chemistry.org While not a direct cyclization to form the C-O bond, it is a key strategy for constructing the cyclic backbone of dihydropyrans.
The synthesis of pyrano[2,3-d]pyrimidines, which contain a dihydropyran fused to a pyrimidine (B1678525) ring, also involves intramolecular cyclization. acs.orgsemanticscholar.org In these reactions, an intermediate is formed through a multicomponent reaction, which then undergoes cyclization to form the fused ring system. acs.orgsemanticscholar.org
Controlling the regioselectivity and stereoselectivity of dihydropyran synthesis is essential for obtaining the desired isomer of this compound and its derivatives.
Regioselectivity refers to the control of which of several possible regioisomers is formed. In the synthesis of pyrimidines, for example, the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) can be directed to specific positions on the ring through the careful choice of reaction conditions and catalysts.
Stereoselectivity is the control of the spatial arrangement of atoms in the product. In the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, the addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially forming the trans isomer through axial attack of the nucleophile. nih.gov Similarly, NHC-catalyzed reactions can be designed to be highly stereoselective, yielding dihydropyranones with multiple contiguous stereocenters in excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.net The use of chiral catalysts is often key to achieving high levels of enantioselectivity.
Density functional theory (DFT) calculations are a powerful tool for understanding and predicting the regioselectivity and stereoselectivity of these reactions. organic-chemistry.orgresearchgate.net By modeling the transition states of different possible reaction pathways, the most favorable pathway leading to the observed product can be identified. researchgate.net
Catalytic Roles and Their Mechanistic Implications in Dihydropyran Reactions
Catalysts play a pivotal role in the synthesis of dihydropyrans, influencing reaction rates, yields, and selectivity. A variety of catalysts, including organocatalysts, metal catalysts, and enzymes, are employed in these transformations.
N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts used in the synthesis of dihydropyranones. nih.gov The catalytic cycle typically begins with the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. nih.gov This intermediate can then be converted to a homoenolate or an azolium enolate, which are key reactive species that participate in cycloaddition reactions to form the dihydropyran ring. nih.gov The use of chiral NHCs can induce high levels of enantioselectivity. nih.gov
Metal catalysts , such as those based on palladium, ruthenium, and copper, are also widely used. Palladium catalysts are employed in Suzuki-Miyaura cross-coupling reactions to form precursors for intramolecular Michael additions. butler.edu Ruthenium-based Grubbs' catalysts are essential for ring-closing metathesis reactions to form the dihydropyran ring. organic-chemistry.org Copper catalysts have been used in the synthesis of pyran derivatives through multicomponent reactions. nih.gov
Acid and base catalysts are fundamental in many dihydropyran syntheses. Acids can activate carbonyl groups towards nucleophilic attack, while bases can deprotonate nucleophiles to initiate reactions like the Michael addition. acs.orgresearchgate.net For instance, piperidine (B6355638) is a common base catalyst for the Knoevenagel condensation, a key step in some pyran syntheses. researchgate.net Lewis acids like zirconium tetrachloride have also been shown to be effective catalysts. semanticscholar.org
Enzymes can also be used as catalysts, offering high levels of stereoselectivity. For example, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran can be achieved using porcine pancreatic lipase (B570770) (PPL) to selectively hydrolyze one enantiomer, allowing for the isolation of the other in high enantiomeric purity. nih.gov
The table below provides an overview of different catalysts and their roles in dihydropyran synthesis.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Mechanistic Role |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Annulation | Forms Breslow intermediate, activates substrates |
| Metal Catalyst | Palladium complex | Suzuki-Miyaura Coupling | Catalyzes C-C bond formation |
| Metal Catalyst | Grubbs' Catalyst (Ruthenium) | Ring-Closing Metathesis | Catalyzes olefin metathesis |
| Metal Catalyst | Copper complex | Multicomponent Reaction | Lewis acid catalysis, promotes cyclization |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Cyclization | Protonates functional groups, activates electrophiles |
| Base Catalyst | Piperidine | Knoevenagel Condensation | Deprotonates active methylene compounds |
| Enzyme | Porcine Pancreatic Lipase (PPL) | Kinetic Resolution | Enantioselective hydrolysis of an ester |
Reaction Intermediates and Transition State Analysis
The study of reaction intermediates and transition states provides deep insights into the mechanisms of dihydropyran formation. These transient species are often not directly observable but can be inferred from experimental data and computational studies.
Reaction intermediates are relatively stable species that exist for a finite time during a reaction. In NHC-catalyzed dihydropyranone synthesis, the Breslow intermediate , homoenolate , and azolium enolate are key intermediates. nih.gov The formation and reactivity of these intermediates determine the course of the reaction. In other syntheses, enolates and alkoxides are common intermediates. nih.govyoutube.com
Transition state analysis involves studying the high-energy structures that molecules pass through as they transform from reactants to products. The structure of the transition state determines the activation energy of a reaction and therefore its rate. For example, in the SN2 reaction of α-d-glucopyranosyl fluoride (B91410) with azide (B81097) ion, computational modeling constrained by experimental kinetic isotope effects revealed a loose, "exploded" transition-state structure. nih.gov
Density functional theory (DFT) calculations are a primary tool for studying both intermediates and transition states. researchgate.netnih.gov These calculations can provide information about the geometry, energy, and electronic structure of these transient species. For instance, DFT studies have been used to predict the regioselectivity and stereoselectivity of cycloaddition reactions by comparing the energies of different possible transition states. researchgate.net
Chemical Reactivity and Synthetic Transformations of 5,6 Dihydro 4h Pyran 2 Carbaldehyde and Its Analogues
Reactions of the Carbaldehyde Functionality in Dihydropyrans
The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily due to the electrophilic nature of the carbonyl carbon. youtube.comjackwestin.com This electrophilicity is the driving force behind a multitude of reactions, particularly nucleophilic additions and condensations.
Nucleophilic Additions to the Carbonyl Group
The core reactivity of the aldehyde in 5,6-dihydro-4H-pyran-2-carbaldehyde involves the addition of nucleophiles to the polarized carbonyl group. jackwestin.com This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com
A wide range of nucleophiles can be employed in this transformation:
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), reducing the aldehyde to a primary alcohol, (5,6-dihydro-4H-pyran-2-yl)methanol.
Organometallic Reagents: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), add to the carbonyl to form secondary alcohols after an acidic workup. youtube.com The reaction of a Grignard reagent with a ketone, for instance, yields a tertiary alcohol. youtube.com
Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) leads to the formation of a cyanohydrin. jackwestin.commasterorganicchemistry.com This reaction is reversible and adds a new carbon atom, providing a route to α-hydroxy acids.
Water and Alcohols: In the presence of acid or base catalysts, water can add to the aldehyde to form an equilibrium with a geminal-diol, also known as a hydrate (B1144303). libretexts.org Similarly, alcohols add to form hemiacetals, which can then react with a second equivalent of alcohol to produce stable acetals, a common strategy for protecting the aldehyde group. jackwestin.com
Ylides: The Wittig reaction, using phosphorus ylides (Ph₃P=CHR), converts the aldehyde into an alkene, with the key advantage that the position of the new double bond is fixed. libretexts.org
The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have fewer electron-donating alkyl groups attached to the carbonyl carbon, making it more electrophilic. youtube.com Furthermore, the smaller hydrogen substituent on an aldehyde presents less steric hindrance to the incoming nucleophile compared to the additional alkyl group on a ketone. youtube.com
Condensation Reactions, Including Schiff Base Formation
Condensation reactions of the carbaldehyde group are crucial for building more complex molecular architectures. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. libretexts.orgarkat-usa.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. eijppr.com
The synthesis of novel Schiff bases from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde, an analogue of the title compound, has been successfully demonstrated. arkat-usa.org The reaction proceeds with various primary amines and even amino acid esters. For instance, the reaction with methylamine (B109427) and ethylamine (B1201723) in methanol (B129727) at room temperature yields the corresponding imines as the E isomer. arkat-usa.org Similarly, reactions with amino acid esters like DL-phenylalanine and glycine (B1666218) methyl esters also produce the desired Schiff bases in high yields. arkat-usa.org
Table 1: Synthesis of Schiff Bases from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde Data sourced from Arkivoc. arkat-usa.org
| Amine Reactant | Product | Yield (%) |
| Methylamine | N-((2,5-bis(butylthio)-5,6-dihydro-4H-pyran-2-yl)methylene)methanamine | 90 |
| Ethylamine | N-((2,5-bis(butylthio)-5,6-dihydro-4H-pyran-2-yl)methylene)ethanamine | 85 |
| Glycine methyl ester | Methyl 2-(((2,5-bis(butylthio)-5,6-dihydro-4H-pyran-2-yl)methylene)amino)acetate | 93 |
| DL-Phenylalanine methyl ester | Methyl 2-(((2,5-bis(butylthio)-5,6-dihydro-4H-pyran-2-yl)methylene)amino)-3-phenylpropanoate | 89 |
Functionalization of the Dihydropyran Ring System
Beyond the reactivity of the aldehyde, the dihydropyran ring itself is a scaffold for extensive synthetic modification. Strategies include derivatization, ring-opening and closing sequences, and annulation reactions to build fused systems.
Derivatization Strategies and Synthetic Utility
Derivatives of dihydropyran are valuable intermediates in the synthesis of a wide range of important molecules. rsc.org They are key components in many natural products and have shown significant biological and pharmaceutical activities. arkat-usa.orgrsc.org For example, dihydropyran derivatives are used in the synthesis of Vitamin A and Vitamin E. google.com The 3,4-dihydro-2H-pyran skeleton is a versatile synthetic intermediate that can be readily transformed into other important structures like tetrahydropyrans and pyridines. organicreactions.org
The synthesis of dihydropyran derivatives can be achieved through various catalytic methods. One approach involves a three-component condensation of an aromatic aldehyde, malononitrile (B47326), and dimedone, catalyzed by erbium triflate, Er(OTf)₃. researchgate.net Another method utilizes a recyclable tantalum-based metal-organic framework (Ta-MOF) as a catalyst for synthesizing 1,4-dihydropyran derivatives. nih.gov Zirconium chloride immobilized on Arabic Gum has also been employed as a heterogeneous, recyclable Lewis acid catalyst for the synthesis of dihydropyran derivatives under solvent-free conditions. ajchem-a.com These methods highlight the ongoing development of efficient and environmentally friendly routes to access these valuable compounds.
Ring-Opening and Ring-Closing Sequences
The dihydropyran ring can undergo specific cleavage or be formed through cyclization, providing powerful tools for molecular construction.
Ring-Opening Reactions: Ring-opening reactions of dihydropyrans have been developed, often initiated by an electrophile or catalyzed by an acid. rsc.orgacs.org For instance, 2-aryl-3,4-dihydropyrans react with nucleophiles like indoles and 2-naphthol (B1666908) in the presence of a catalyst. rsc.org The proposed mechanism involves activation of the dihydropyran by a manganese(II) species, cleavage of a C-O bond, and subsequent nucleophilic attack. rsc.org The resulting products contain both the core structure of the nucleophile and a β-dicarbonyl moiety. rsc.org
Similarly, an electrophilic ring-opening of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols has been reported. acs.orgacs.orgnih.gov This reaction, which can be catalyzed by weak acids like MnCl₂, generates a product containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. acs.orgacs.org
Ring-Closing Sequences: Ring-closing metathesis (RCM) is a dominant strategy for the synthesis of dihydropyrans. rsc.org This powerful reaction, often catalyzed by ruthenium carbene complexes, forms the cyclic structure from a suitable acyclic diene precursor. rsc.org The diastereoselectivity of RCM in dihydropyran synthesis can be influenced by the steric properties of substituents on the precursor. nih.govacs.org For example, divinyl carbinols can be elaborated into trienes that, upon RCM, yield different diastereomers depending on the protecting group used for the hydroxyl function. acs.org Double RCM can even be used to create complex spirocyclic systems. rsc.org
Heteroannulation Reactions Involving Dihydropyran Cores
Heteroannulation reactions are employed to construct fused pyran ring systems, which are prevalent motifs in natural products and bioactive molecules. acs.orgresearchgate.net Several strategies have been developed to achieve this transformation.
One method involves a palladium-catalyzed intramolecular Heck reaction followed by β-H elimination from an O-allylated ether to construct a fused pyran ring. espublisher.comespublisher.comresearchgate.net This approach has been used to synthesize both fused pyran and tetracyclic pyran rings. espublisher.comresearchgate.net Another innovative strategy uses visible-light-induced cascade cyclization between 1,7-enynes and acyl chlorides to produce a diverse range of fused pyran compounds. acs.org
Base-mediated annulation of bis-allenoates provides another route to fused-pyran derivatives under mild conditions. rsc.org Furthermore, inverse electron demand hetero-Diels–Alder (IED HDA) reactions have been used to construct a dihydropyran ring fused to the A-ring of the natural product oridonin. rsc.org This cycloaddition between an exocyclic enone and various vinyl ethers proceeds in a regio- and stereoselective manner. rsc.org Palladium-catalyzed heteroannulation reactions have also been utilized, for example, in the reaction of allenamides with α,β-unsaturated carbonyl compounds to afford 2-amino-dihydropyrans. nih.gov
Analysis of Electrophilic and Nucleophilic Sites within Dihydropyran-2-carbaldehydes
The reactivity of this compound, also known as 3,4-dihydro-2H-pyran-2-carbaldehyde, is dictated by the unique electronic properties arising from its constituent functional groups: a vinyl ether system within the dihydropyran ring and an aldehyde group at the 2-position. This arrangement creates distinct regions of high and low electron density, rendering the molecule susceptible to attack by both electrophiles and nucleophiles. A thorough analysis of these reactive sites is crucial for understanding its synthetic transformations.
The aldehyde functional group, by its nature, confers significant electrophilicity to the carbonyl carbon. This carbon is a primary target for a wide array of nucleophilic addition reactions. The electron-withdrawing effect of the carbonyl oxygen polarizes the carbon-oxygen double bond, making the carbon atom electron-deficient. Simultaneously, the oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a nucleophilic center, particularly for protonation under acidic conditions. Acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles.
The vinyl ether portion of the dihydropyran ring also plays a critical role in the molecule's reactivity profile. The double bond is electron-rich and serves as a nucleophilic site, readily undergoing addition reactions with electrophiles such as acids and halogens. sigmaaldrich.com For instance, reaction with hydrochloric or hydrobromic acid leads to the formation of 2-halotetrahydropyrans. sigmaaldrich.com Conversely, the C2 position, being attached to two oxygen atoms (the ring oxygen and the aldehyde oxygen), is an electrophilic center.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping the electronic landscape of molecules and predicting their reactivity. semanticscholar.org Methods such as the analysis of Molecular Electrostatic Potential (MEP) and the calculation of natural atomic charges offer quantitative and visual insights into the electrophilic and nucleophilic character of different atomic sites. semanticscholar.orgmdpi.com MEP maps visualize the electron density distribution, where electron-rich areas (negative potential) indicate nucleophilic sites and electron-poor areas (positive potential) denote electrophilic sites.
The table below summarizes the primary electrophilic and nucleophilic centers within the this compound structure.
| Site Type | Location on Scaffold | Description of Reactivity |
| Electrophilic | Carbonyl Carbon (C=O) | The primary site for nucleophilic addition reactions due to the strong polarization of the C=O bond. |
| Electrophilic | C2 Carbon | This carbon is bonded to two electronegative oxygen atoms, increasing its electrophilic character. |
| Nucleophilic | Carbonyl Oxygen (C=O) | The lone pairs on the oxygen atom make it a site for protonation, which activates the aldehyde for nucleophilic attack. |
| Nucleophilic | Ring Oxygen | The ether oxygen's lone pairs contribute to the molecule's overall nucleophilicity and polarity. |
| Nucleophilic | C=C Double Bond | The electron-rich π-system of the vinyl ether readily reacts with various electrophiles. sigmaaldrich.com |
Computational studies on related dihydropyran structures provide further evidence for the distribution of charge and reactivity. For example, analysis of natural atomic charges (q) in substituted 3,6-dihydro-2H-pyran systems reveals the electronic nature of the ring carbons. mdpi.com While data for the exact carbaldehyde derivative is specific to each computational study, the principles can be illustrated. Such analyses consistently show the significant influence of substituents on the electronic properties of the pyran ring. mdpi.com
| Atom/Site | Predicted Reactivity | Supporting Evidence |
| Aldehyde Carbon | Highly Electrophilic | High positive partial charge in computational models; susceptible to nucleophilic addition. |
| Aldehyde Oxygen | Nucleophilic / Basic | High negative partial charge; site of protonation in acid-catalyzed reactions. |
| C3=C4 Double Bond | Nucleophilic | High electron density in the π-orbital system, as shown in MEP maps; reacts with electrophiles like Br₂. sigmaaldrich.com |
| Ring Oxygen | Nucleophilic / Lewis Base | Lone pair availability influences polarity and can coordinate to Lewis acids. |
Advanced Spectroscopic and Analytical Characterization of Dihydropyran Carbaldehydes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of dihydropyran carbaldehydes.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the skeleton of 5,6-dihydro-4H-pyran-2-carbaldehyde.
In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet in the downfield region, around δ 9.4-9.8 ppm. The olefinic proton on the dihydropyran ring resonates at approximately δ 6.8-7.2 ppm. The protons of the methylene (B1212753) groups in the dihydropyran ring show complex splitting patterns in the region of δ 1.8-4.5 ppm, providing crucial information about their chemical environment and stereochemical relationships.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde group is characterized by a resonance at δ 190-200 ppm. The olefinic carbons of the dihydropyran ring typically appear between δ 100-150 ppm, while the saturated carbons of the ring are found in the upfield region of the spectrum. The specific chemical shifts provide insights into the substitution pattern and electronic environment of each carbon atom within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.4-9.8 | - |
| Aldehydic C | - | 190-200 |
| Olefinic H | 6.8-7.2 | - |
| Olefinic C's | - | 100-150 |
| Ring CH₂'s | 1.8-4.5 | 20-70 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution on the dihydropyran ring.
To resolve spectral overlap and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. omicsonline.orgyoutube.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the olefinic proton and adjacent methylene protons, as well as among the protons of the saturated part of the ring, helping to trace the connectivity of the proton spin systems. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, a correlation between the aldehydic proton and the C-2 carbon of the dihydropyran ring would confirm the position of the carbaldehyde group. emerypharma.comyoutube.com
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, and quaternary carbons). omicsonline.orguvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. uvic.ca This information is invaluable for confirming the carbon assignments made from the ¹³C NMR spectrum. emerypharma.comuvic.ca
For dihydropyran derivatives that incorporate nitrogen atoms, such as enamines or imines formed from the carbaldehyde group, Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen. nih.govwikipedia.org Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be challenging and may require isotopic labeling or the use of inverse-detected techniques like ¹H-¹⁵N HMBC. huji.ac.ilreddit.com
The ¹⁵N chemical shifts are highly sensitive to the hybridization and chemical environment of the nitrogen atom. nih.gov For example, the ¹⁵N chemical shift of an enamine nitrogen will be significantly different from that of an imine or a nitrile, providing a clear distinction between these functional groups. nih.govwikipedia.org Coupling constants, such as ¹J(¹⁵N-¹H), can also provide valuable structural information. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. copbela.orglibretexts.org
The most prominent and diagnostic absorption is the strong C=O stretching band of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. masterorganicchemistry.com The C=C stretching vibration of the dihydropyran ring is observed around 1640-1680 cm⁻¹. The sp² C-H stretching of the olefinic proton is found just above 3000 cm⁻¹, while the sp³ C-H stretching of the saturated methylene groups appears just below 3000 cm⁻¹. libretexts.org The C-O-C stretching of the ether linkage in the dihydropyran ring gives rise to a strong band in the 1050-1250 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1680-1710 | Strong |
| Alkene (C=C) | Stretch | 1640-1680 | Medium |
| Olefinic C-H | Stretch | > 3000 | Medium |
| Alkane C-H | Stretch | < 3000 | Medium-Strong |
| Ether (C-O-C) | Stretch | 1050-1250 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a characteristic pattern, providing structural information. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org This is crucial for confirming the identity of the compound and distinguishing it from isomers. The fragmentation pattern observed in the mass spectrum can also be used to deduce the structure of the molecule. For instance, the loss of the formyl group (CHO) or fragments corresponding to the dihydropyran ring can be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in this compound is the α,β-unsaturated aldehyde system. This conjugated system gives rise to a characteristic π → π* transition, which is observed as a strong absorption band in the UV region, typically around 220-280 nm. The n → π* transition of the carbonyl group is also present but is generally weaker and appears at a longer wavelength, often above 300 nm. The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of other substituents on the dihydropyran ring.
X-ray Crystallography for Absolute Structure Determination of Dihydropyran Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline compound. thieme-connect.dewordpress.com This technique is unparalleled in its ability to provide precise information on bond lengths, bond angles, and stereochemistry, which is essential for establishing the absolute configuration of chiral molecules. thieme-connect.deresearchgate.net The determination of absolute structure is only applicable to non-centrosymmetric crystal structures, which are characteristic of enantiomerically pure compounds. ed.ac.uk
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wordpress.com The way X-rays are scattered by the electron clouds of the atoms allows for the creation of an electron density map, from which the atomic positions can be deduced. thieme-connect.de For chiral molecules like many dihydropyran derivatives, determining the absolute configuration is a critical step in their structural characterization. researchgate.net This is achieved by analyzing the anomalous scattering effects in the diffraction data, a phenomenon that can distinguish between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.uk
While obtaining a high-quality single crystal suitable for analysis can be a challenge, the structural insights gained are invaluable. researchgate.net For instance, in the structural analysis of complex heterocyclic systems, including those related to dihydropyrans, X-ray crystallography has been used to confirm the binding modes and conformations of the molecules. nih.gov In one study, single-crystal X-ray diffraction revealed that a synthesized pyridine (B92270) 4-carbaldehyde semicarbazone Schiff base ligand crystallized in a triclinic system with the space group P-1. ajchem-a.com The successful determination of the crystal structure provides unequivocal proof of the compound's molecular framework.
Table 1: Example Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Compound | Pyridine 4-carbaldehyde semicarbazone Schiff base ligand (HL) ajchem-a.com |
| Crystal System | Triclinic ajchem-a.com |
| Space Group | P-1 ajchem-a.com |
| Formula | C₇H₈N₄O ajchem-a.com |
| Z | 2 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Final R indices [I>2sigma(I)] | R1 = 0.0450, wR2 = 0.1209 |
This table presents representative data for a related heterocyclic compound to illustrate the outputs of an X-ray crystallographic analysis.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This method provides the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. For newly synthesized dihydropyran derivatives, elemental analysis serves as a crucial checkpoint to verify that the product has the expected atomic composition, complementing data from spectroscopic methods like NMR and IR. ajchem-a.comnih.gov
The analysis typically involves the combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's identity and purity. nih.govfrontiersin.org
For example, in the synthesis of novel 1,4-dihydropyran derivatives, elemental analysis was performed to confirm their composition. The results showed excellent correlation between the calculated and found elemental percentages, validating the success of the synthesis. nih.govfrontiersin.org
Table 2: Elemental Analysis Data for Synthesized 1,4-Dihydropyran Derivatives
| Compound | Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate nih.gov | C₁₇H₁₈N₂O₅ | Calculated | 61.81 | 5.49 | 8.48 |
| Found | 61.82 | 5.52 | 8.45 | ||
| Methyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate frontiersin.org | C₁₈H₂₀N₂O₆ | Calculated | 59.99 | 5.59 | 7.77 |
Microscopic and Spectroscopic Techniques for Catalyst Characterization (e.g., SEM, EDX)
The synthesis of dihydropyran derivatives often relies on the use of catalysts to enhance reaction efficiency and selectivity. ajchem-a.comchemmethod.com The physical and chemical properties of these catalysts are critical to their performance. Advanced microscopic and spectroscopic techniques, such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX), are employed to characterize these materials thoroughly.
Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface morphology. chemmethod.comresearchgate.net This analysis reveals key information about the particle size, shape, and surface texture. ajchem-a.com For instance, SEM analysis of a ZrCl₄@Arabic Gum nanocatalyst used for dihydropyran synthesis showed an uneven distribution of particles with a porous surface, which is often desirable for catalytic activity. ajchem-a.comajchem-a.com In another study, the morphology of a Ta-MOF catalyst was identified as spherical, a factor that can influence the material's surface area. nih.govfrontiersin.org
Energy-Dispersive X-ray Spectroscopy (EDX or EDAX) is typically coupled with SEM and provides elemental analysis of the catalyst. researchgate.net By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The EDX detector analyzes these X-rays to identify the elemental composition of the sample. researchgate.net This technique is used to confirm the presence and distribution of the active metals and support materials in the catalyst. For the Ta-MOF catalyst, EDX analysis confirmed the presence of Tantalum (Ta), Oxygen (O), and Carbon (C), validating the correct synthesis of the catalyst. nih.govfrontiersin.org Similarly, EDX analysis of a SO₄²⁻/TiO₂-SiO₂ catalyst showed peaks corresponding to Ti, Si, S, and O, confirming its composition. researchgate.net
Together, SEM and EDX provide a comprehensive picture of the catalyst's physical and chemical makeup, which is essential for understanding its activity and for the rational design of new and improved catalysts for the synthesis of dihydropyrans. chemmethod.com
Computational Chemistry and Theoretical Studies on Dihydropyran Carbaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 5,6-dihydro-4H-pyran-2-carbaldehyde.
Optimization of Molecular Geometries and Conformational Analysis
The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. For this compound, this involves a thorough exploration of its conformational landscape. The dihydropyran ring can adopt several conformations, such as half-chair, boat, and twist forms. The orientation of the carbaldehyde group relative to the ring further increases the number of possible conformers.
DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G(d,p)), are employed to perform geometry optimization for each potential conformer. mdpi.com These calculations systematically search the potential energy surface to locate the minimum energy structures, which correspond to the stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For instance, a conformational analysis of the related 3,4-dihydro-2H-pyran (34DHP) revealed that twisted conformers are the most stable in the ground state. rsc.org A similar approach for this compound would be crucial to understand its structural preferences.
A representative approach to conformational analysis involves:
Initial generation of various possible conformers by systematically rotating the rotatable bonds.
Geometry optimization of each conformer using a selected DFT functional and basis set.
Calculation of the vibrational frequencies to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Comparison of the electronic energies (and Gibbs free energies) of the stable conformers to identify the global minimum and the relative populations of other low-energy conformers.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study on this compound, based on typical findings for similar molecules.
| Conformer | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |
| Half-Chair (axial CHO) | 0.00 | A: 4.123, B: 2.543, C: 2.112 | 2.85 |
| Half-Chair (equatorial CHO) | 0.85 | A: 4.056, B: 2.612, C: 2.154 | 3.10 |
| Boat (axial CHO) | 3.50 | A: 3.987, B: 2.754, C: 2.341 | 2.50 |
| Boat (equatorial CHO) | 4.20 | A: 3.912, B: 2.801, C: 2.388 | 2.95 |
This table is illustrative and presents expected values based on computational studies of analogous dihydropyran systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR chemical shifts. bohrium.com The process involves calculating the isotropic shielding constants for each nucleus in the molecule. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For a molecule with multiple low-energy conformers, the predicted chemical shifts are often presented as a Boltzmann-weighted average of the shifts for each conformer. nih.gov
A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for the most stable conformer of this compound is shown below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | 155.2 | H (on C2) | 7.15 |
| C3 | 110.8 | H (on C3) | - |
| C4 | 25.4 | H₂ (on C4) | 2.30 |
| C5 | 21.7 | H₂ (on C5) | 1.95 |
| C6 | 68.9 | H₂ (on C6) | 4.25 |
| C=O | 192.5 | H (on CHO) | 9.70 |
This table is illustrative and presents expected values based on computational studies of analogous dihydropyran systems.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic coordinates) provides the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov The predicted vibrational spectrum can help in assigning the vibrational modes of the molecule. For example, a strong absorption band corresponding to the C=O stretching of the aldehyde group would be expected.
Analysis of Electronic Structure and Reactivity Descriptors
DFT provides a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. Global and local reactivity descriptors derived from conceptual DFT can quantify the chemical reactivity and selectivity of this compound.
Chemical Potential (μ): Related to the escaping tendency of electrons from the system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
A hypothetical data table of global reactivity descriptors for this compound is presented below.
| Descriptor | Value (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -1.23 |
| HOMO-LUMO Gap (η) | 5.62 |
| Chemical Potential (μ) | -4.04 |
| Chemical Hardness (η) | 2.81 |
| Global Electrophilicity Index (ω) | 2.91 |
This table is illustrative and presents expected values based on computational studies of analogous dihydropyran systems.
Local Reactivity Descriptors: These descriptors are used to predict the most reactive sites within a molecule.
Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added to or removed from the system. They are used to identify sites susceptible to nucleophilic (f⁺(r)) and electrophilic (f⁻(r)) attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.
Non-Covalent Interaction (NCI) Analysis in Dihydropyran Reactivity
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure, stability, and reactivity of molecules. The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.gov
NCI analysis is based on the electron density (ρ) and its reduced density gradient (s). The NCI plot is a 3D representation of the regions in a molecule where non-covalent interactions are significant. These regions are typically colored to distinguish between different types of interactions:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, van der Waals interactions.
Red: Repulsive, steric clashes.
For this compound, NCI analysis could be used to visualize intramolecular hydrogen bonding, for instance, between the aldehyde group and the dihydropyran ring, which could influence its conformational preferences. In the context of its reactions, NCI plots can reveal the non-covalent interactions that stabilize the transition states, thereby providing insights into the reaction mechanism.
Molecular Modeling Approaches for Reaction Pathway Prediction
Understanding the mechanism of chemical reactions is a central goal of chemistry. Molecular modeling techniques, particularly those based on quantum mechanics, can be employed to predict and analyze reaction pathways. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic additions to the carbonyl group or Diels-Alder reactions involving the double bond.
The general approach for predicting a reaction pathway involves:
Identifying Reactants, Products, and a Plausible Transition State: The structures of the reactants and products are optimized. A guess for the geometry of the transition state (the highest energy point along the reaction coordinate) is then made.
Transition State Optimization: Specialized algorithms are used to locate the exact structure of the transition state. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired minima on the potential energy surface.
Calculation of Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.
Molecular dynamics (MD) simulations can also provide insights into reaction pathways by simulating the motion of atoms over time. nih.gov While classical MD is often used for large systems, ab initio MD, where the forces are calculated on-the-fly using quantum mechanics, can provide a more accurate description of bond-breaking and bond-forming processes.
Role of 5,6 Dihydro 4h Pyran 2 Carbaldehyde As a Key Intermediate and Scaffold in Advanced Organic Synthesis
A Building Block for Fused Heterocyclic Systems
The reactivity of 5,6-dihydro-4H-pyran-2-carbaldehyde allows for its effective use in the synthesis of various fused heterocyclic systems. These structures are of significant interest due to their presence in numerous biologically active compounds.
Synthesis of Pyrano[3,2-c]quinolines and Pyrano[2,3-c]pyrazoles
The synthesis of pyrano[3,2-c]quinoline derivatives can be achieved through multi-component reactions. nih.gov For instance, a one-pot condensation of 2,4-dihydroxy-1-methylquinoline, an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of triethylamine (B128534) yields 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov The reaction proceeds via a Knoevenagel condensation followed by cyclization. nih.gov This methodology provides a straightforward route to this class of compounds, which have been investigated for their anti-inflammatory and anticancer activities. nih.gov
Similarly, this compound and its derivatives are instrumental in constructing pyrano[2,3-c]pyrazoles. nih.govarkat-usa.orgresearchgate.net Multi-component reactions, often employing green chemistry principles like microwave irradiation or the use of eco-friendly solvents, are commonly used. nih.gov These reactions typically involve the condensation of an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. nih.govarkat-usa.org The resulting pyrano[2,3-c]pyrazole scaffold is a key feature in molecules with a range of biological activities. researchgate.net
Derivation of Pyrano[2,3-d]pyrimidines and Pyranopyrimidine Analogues
The pyranopyrimidine core, a fusion of a pyran and a pyrimidine (B1678525) ring, is another important heterocyclic system accessible from this compound. nih.govacs.org The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves one-pot, multi-component reactions. researchgate.netnih.gov For example, the reaction of barbituric acid, an aldehyde, and malononitrile can be catalyzed by various agents, including sulfonic acid nanoporous silica, to produce pyrano[2,3-d]pyrimidine diones. nih.gov These compounds are of interest for their potential biological activities, including urease inhibition. nih.gov The use of magnetized deionized water as a green solvent has also been reported for the catalyst-free synthesis of these derivatives. researchgate.net
Formation of Oxazole, Oxazoline (B21484), and Imidazolidine (B613845) Derivatives
Recent research has demonstrated the utility of 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde in the synthesis of five-membered heterocycles like oxazoles, oxazolines, and imidazolidines. arkat-usa.org The Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a key method for synthesizing 1,3-oxazole derivatives from this starting material. arkat-usa.orgsemanticscholar.org The reaction of the dihydropyran carbaldehyde with amino alcohols or diamines can lead to the formation of oxazoline and imidazolidine rings, respectively. arkat-usa.org These heterocyclic systems are important structural motifs in many natural and synthetic compounds with diverse bioactivities. arkat-usa.org
Construction of Pyrazolo[3,4-b]pyridines and Pyrido[2,3-d]pyrimidines
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents. nih.gov While not a direct reaction of this compound, the pyran ring can be a substituent on the reacting partners, influencing the properties of the final product.
Pyrido[2,3-d]pyrimidines represent another class of heterocycles where pyran-derived synthons can be incorporated. jocpr.comnih.gov The synthesis of these compounds often involves the reaction of 4-aminopyrimidines with various carbon sources to construct the fused pyridine (B92270) ring. jocpr.com Green chemistry approaches, such as using magnetized deionized water as a solvent, have been developed for the efficient, catalyst-free synthesis of pyrido[2,3-d]pyrimidines. researchgate.net
Intermediates in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a crucial intermediate in the synthesis of more complex organic molecules. nih.gov Its aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. For example, the enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde has been instrumental in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov This highlights the importance of this intermediate in medicinal chemistry and drug discovery. The dihydropyran moiety itself is a structural feature found in a variety of natural products and biologically active compounds. nih.govbeilstein-journals.org
Development of Novel Molecular Scaffolds for Chemical Diversification
The this compound core provides a versatile scaffold for chemical diversification, enabling the generation of libraries of compounds for biological screening. arkat-usa.orgnih.govnih.gov The ability to introduce a wide range of substituents onto the pyran ring and to further elaborate the aldehyde group allows for the creation of a diverse set of molecules with varied three-dimensional structures. This is particularly valuable in the search for new therapeutic agents. The fusion of the dihydropyran ring with other heterocyclic systems, as discussed previously, further expands the accessible chemical space and the potential for discovering novel bioactive compounds.
Current Challenges and Future Directions in 5,6 Dihydro 4h Pyran 2 Carbaldehyde Research
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of the racemic form of 3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related isomer, involves the dimerization of acrolein under high pressure or with microwave assistance. nih.gov However, a significant challenge lies in developing more efficient, scalable, and environmentally benign synthetic methodologies. Modern research emphasizes the use of novel catalysts and green reaction conditions.
Recent advancements have explored the use of various catalysts for the synthesis of 4H-pyran derivatives, which can be precursors or analogues. For instance, Neodymium(III) oxide (Nd2O3) has been shown to be a highly efficient, inexpensive, and reusable catalyst for preparing 4H-pyrans, completing reactions in as little as 45 minutes with high yields. mjbas.com In another approach, novel Tantalum-based Metal-Organic Framework (Ta-MOF) nanostructures have been successfully used as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives under mild, room-temperature conditions. nih.gov The development of one-pot multicomponent reactions represents a particularly sustainable strategy, minimizing waste and improving atom economy. rsc.orgresearchgate.net These methods often utilize eco-friendly solvents or even solvent-free conditions, aligning with the principles of green chemistry. rsc.org
| Catalyst/Method | Reactants | Key Advantages | Reference |
| Nd2O3 | Aromatic aldehydes, malononitrile (B47326), ethyl acetoacetate (B1235776) | High efficiency (93% yield), short reaction time (45 min), reusable catalyst. | mjbas.com |
| Ta-MOF Nanostructures | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Mild conditions (room temp.), reusable catalyst, high yield (95%). | nih.gov |
| Enzymatic Hydrolysis (PPL) | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Provides enantiopure precursors for chiral aldehyde synthesis. | nih.gov |
| Microwave-Assisted Dehydration | Tetrahydrofurfuryl alcohol | Classic industrial preparation of the dihydropyran ring. | wikipedia.org |
This table provides an interactive summary of selected modern synthetic routes for dihydropyran derivatives.
Stereoselective Synthesis of Chiral Dihydropyran Carbaldehyde Derivatives
A major frontier in dihydropyran chemistry is the control of stereochemistry. The synthesis of enantiomerically pure dihydropyran carbaldehydes is crucial, as the biological activity of more complex molecules derived from them is often dependent on their specific 3D arrangement. nih.gov
Several strategies are being pursued to address this challenge:
Enzymatic Kinetic Resolution : This method uses enzymes, such as Porcine Pancreatic Lipase (B570770) (PPL), to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.gov This approach has been successfully used to prepare enantiopure (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran on a multi-gram scale, which can then be converted to the desired chiral aldehyde. nih.gov
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral heterocycles. One-pot domino reactions, such as a Michael-hemiacetalization sequence, can construct polyfunctionalized dihydropyran and tetrahydropyran (B127337) derivatives with excellent enantioselectivities (up to 99% ee) and good diastereoselectivities. nih.gov
Substrate-Controlled Diastereoselective Synthesis : By choosing appropriate substituents on the starting materials, it is possible to direct the stereochemical outcome of a reaction. For example, the silyl-Prins cyclization has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans, where the stereoselectivity is guided by the existing stereocenters in the substrate. nih.gov
Ring-Expansion Strategies : A novel, metal-free ring-expansion of stereochemically defined monocyclopropanated furans provides a pathway to highly functionalized dihydro-2H-pyran derivatives while retaining the stereochemical information of the starting material. nih.gov
These methods are critical for accessing specific stereoisomers of dihydropyran derivatives, which are valuable building blocks for the synthesis of natural products and pharmaceuticals. nih.govnih.govmdpi.comresearchgate.net
Exploration of Novel Reaction Pathways and Reactivity Patterns of the Core Structure
The 5,6-dihydro-4H-pyran-2-carbaldehyde core contains two key reactive sites: the aldehyde group and the enol ether system within the dihydropyran ring. A significant area of research focuses on exploring the unique reactivity of this bifunctional arrangement to synthesize more complex molecular architectures.
Researchers are investigating several novel reaction pathways:
Ring-Opening and Ring-Closing Reactions : The aldehyde group can react with various nucleophiles, sometimes initiating a sequence of ring-opening and subsequent ring-closing (RORC) to form new heterocyclic systems. researchgate.net This pathway transforms the pyran ring into a different scaffold, greatly expanding its synthetic utility.
Ring-Expansion Reactions : The dihydropyran ring itself can be part of a larger transformation. For instance, a key strategy involves a Brønsted-acid-mediated ring-expansion of monocyclopropanated furans, which proceeds through a cyclopropylcarbinyl cation rearrangement to yield dihydro-2H-pyran derivatives. nih.gov
Additions to the Double Bond : The double bond of the enol ether is highly reactive. It readily undergoes addition reactions with acids and halogens to form 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates can then be substituted by other groups, providing a route to various 2-substituted tetrahydropyrans. sigmaaldrich.com
Cycloaddition Processes : The dihydropyran ring can participate in cycloaddition reactions, serving as a building block for more elaborate polycyclic systems, which are common in natural product synthesis.
Understanding these intricate reactivity patterns allows chemists to use dihydropyran carbaldehyde not just as a static scaffold but as a dynamic intermediate for constructing diverse and complex molecules. researchgate.net
Application of Advanced Characterization Techniques for Elucidating Complex Structures
As synthetic methods become more sophisticated, producing molecules with multiple stereocenters and complex substitution patterns, the unambiguous determination of their structure becomes a critical challenge. Advanced analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard 1H and 13C NMR are routine, complex dihydropyran derivatives often require more advanced, two-dimensional (2D) NMR techniques. nih.gov Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively establish the connectivity of atoms within the molecule. scielo.br The Nuclear Overhauser Effect (nOe) is particularly powerful for determining the relative stereochemistry of substituents on the pyran ring by measuring the spatial proximity of protons. scielo.br
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC/MS) is a vital tool for analyzing dihydropyran derivatives. researchgate.net The fragmentation patterns observed in the mass spectrum provide crucial information about the structure of the molecule and can be used to distinguish between the parent compound and its reaction products, such as oxidized pyridine (B92270) analogues. researchgate.net
X-Ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides the most definitive structural evidence. It can determine not only the connectivity and relative stereochemistry but also the absolute configuration of a chiral molecule, as demonstrated in the analysis of complex tetrahydropyranols. nih.gov
Other Spectroscopic and Analytical Methods : A combination of other techniques is often employed for full characterization. Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups, while techniques like X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric Analysis (TGA) can be used to characterize novel materials, such as the catalysts used in synthesis. nih.gov
| Technique | Information Provided | Application Example | Reference |
| 2D NMR (COSY, HMBC, etc.) | Atom connectivity, relative stereochemistry (via nOe). | Full assignment of all proton and carbon signals in complex dihydropyridine (B1217469) analogues. | scielo.br |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, structural identification. | Differentiating between 1,4-dihydropyridine (B1200194) parent drugs and their oxidation products. | researchgate.net |
| X-Ray Crystallography | Definitive 3D structure, absolute configuration. | Determining the relative and absolute configuration of a polyfunctionalized tetrahydropyranol. | nih.gov |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O-C). | Confirming the structure of Ta-MOF catalysts and synthesized 1,4-dihydropyran derivatives. | nih.gov |
This table provides an interactive summary of advanced characterization techniques used for dihydropyran derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5,6-dihydro-4H-pyran-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation of dihydropyran derivatives. Key steps include:
- Using dimethylformamide (DMF) as a solvent and phosphorus oxychloride (POCl₃) as a catalyst at 0–5°C to control exothermic reactions .
- Heating to 90°C to promote cyclization, followed by quenching with ice-water to isolate the aldehyde.
- Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity. Yield optimization requires strict temperature control and stoichiometric precision .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies aldehydic proton signals (δ 9.5–10.0 ppm) and pyran ring protons (δ 4.0–6.0 ppm). Coupling constants confirm ring conformation .
- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and pyran ring vibrations (C-O-C at ~1250 cm⁻¹) .
- GC-MS : Validates molecular ion peaks (m/z ~126) and fragmentation patterns for structural verification .
Q. How does the compound’s stability affect experimental design and storage protocols?
- Methodological Answer :
- The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Avoid prolonged exposure to moisture or light. Use stabilizers like hydroquinone in reaction mixtures to inhibit polymerization .
Advanced Research Questions
Q. How can computational tools predict and optimize synthetic routes for this compound?
- Methodological Answer :
- Retrosynthetic AI models (e.g., Reaxys, Pistachio) analyze reaction databases to propose pathways. For example:
- Stepwise retrosynthesis : Break down the molecule into dihydropyran and formyl precursors .
- Feasibility scoring : Prioritize routes with high atom economy (>75%) and minimal protection steps .
- Validate predictions with small-scale trials (1–5 mmol) before scaling up .
Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?
- Methodological Answer :
- Divergence analysis : Compare AI-generated routes (e.g., Reaxys biocatalysis templates) with empirical results. For example:
- If predicted intermediates are unstable (e.g., enol ethers), adjust protecting groups or solvents .
- Hybrid modeling : Combine wet-lab data (e.g., failed intermediates) with iterative AI retraining to improve accuracy .
Q. What are the challenges in elucidating reaction mechanisms involving this compound?
- Methodological Answer :
- Intermediate trapping : Use low-temperature (-78°C) quenching with NaBH₄ to isolate transient species (e.g., oxonium ions) .
- Isotopic labeling : Introduce ¹³C at the aldehyde position to track nucleophilic attack pathways via NMR .
- DFT calculations : Map energy barriers for cyclization steps using Gaussian or ORCA software .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) , a biodegradable solvent with similar polarity .
- Catalyst recycling : Recover POCl₃ via distillation (bp 105–107°C) to reduce waste .
- Microwave-assisted synthesis : Reduce reaction times (from 12 hours to 30 minutes) and energy use .
Data Contradiction and Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data. For example:
- If aldehyde protons are missing in NMR, confirm via 2D-COSY or derivatization (e.g., hydrazone formation) .
- Dynamic effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) and temperature-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
